Computed Lipophilicity (XLogP3): Balanced LogP Relative to Saturated and Unsubstituted Allyl Analogs
The target compound’s XLogP3 of 1.9, computed by the XLogP3 3.0 algorithm, sits between the estimated values for its closest saturated analog (2-methylpropyl)[1-(pyridin-3-yl)ethyl]amine (predicted XLogP3 ≈ 2.3) and the unsubstituted allyl analog (prop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine (predicted XLogP3 ≈ 1.5) [1][2]. The methallyl substituent thus provides an intermediate lipophilicity that can fine-tune membrane permeability without sacrificing the aqueous solubility required for biochemical assay compatibility.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 (PubChem computed) |
| Comparator Or Baseline | (Prop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine: est. XLogP3 ≈ 1.5; (2-Methylpropyl)[1-(pyridin-3-yl)ethyl]amine: est. XLogP3 ≈ 2.3; (Cyclopropylmethyl)[1-(pyridin-3-yl)ethyl]amine: est. XLogP3 ≈ 1.7 |
| Quantified Difference | ΔXLogP3 ≈ +0.4 vs. unsubstituted allyl; ΔXLogP3 ≈ −0.4 vs. saturated isobutyl; ΔXLogP3 ≈ +0.2 vs. cyclopropylmethyl analog |
| Conditions | XLogP3 3.0 computational prediction; compound-specific experimental logP not publicly available |
Why This Matters
A ΔXLogP3 of 0.4 log units can correspond to a ~2.5-fold difference in partition coefficient, sufficient to meaningfully alter membrane permeability and off-target binding in cell-based screening cascades.
- [1] PubChem Compound Summary for CID 60698186, (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine. National Center for Biotechnology Information (2026). View Source
- [2] Cheng, T., Zhao, Y., Li, X., et al. Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. J. Chem. Inf. Model. 47(6), 2140–2148 (2007). View Source
